5-cyano-3-methyl-N-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-4-phenylthiophene-2-carboxamide
Description
This compound is a thiophene-2-carboxamide derivative featuring a cyano group at position 5, a methyl group at position 3, a phenyl substituent at position 4, and a unique N-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl] side chain.
Properties
Molecular Formula |
C22H19N3O2S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
5-cyano-3-methyl-N-[(E)-(4-methylphenyl)methoxyiminomethyl]-4-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C22H19N3O2S/c1-15-8-10-17(11-9-15)13-27-25-14-24-22(26)21-16(2)20(19(12-23)28-21)18-6-4-3-5-7-18/h3-11,14H,13H2,1-2H3,(H,24,25,26) |
InChI Key |
VWUFMMKCXLELGE-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/NC(=O)C2=C(C(=C(S2)C#N)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CNC(=O)C2=C(C(=C(S2)C#N)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for Thiophene Core Synthesis
The Gewald reaction is widely employed to synthesize 2-aminothiophene derivatives, which serve as precursors for further modifications.
- Procedure :
- Key Conditions :
- Solvent: Ethanol or DMF.
- Catalyst: Triethylamine or sodium ethoxide.
- Temperature: 60–80°C.
Cyano Group Introduction
The cyano group is introduced via nucleophilic substitution or using nitrile-containing reagents:
- Method A : Treat 5-amino-3-methylthiophene-2-carboxamide with cyanogen bromide (BrCN) in acetonitrile at 0–5°C.
- Method B : Use malononitrile in a Michael addition with α,β-unsaturated ketones, followed by cyclization.
| Method | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | BrCN | MeCN | 70–75 | ≥95 |
| B | Malononitrile | EtOH | 65–70 | ≥90 |
Imine Formation via Schiff Base Reaction
The [(4-methylphenyl)methoxy]imino group is introduced through a Schiff base reaction between an aldehyde and a primary amine.
Aldehyde Preparation
Condensation with Amine
- Procedure :
- Combine 5-amino-4-cyano-3-methylthiophene-2-carboxamide (1.0 equiv) with (4-methylphenyl)methoxy aldehyde (1.2 equiv) in methanol.
- Add glacial acetic acid (2–3 drops) as a catalyst and reflux for 6–8 hours.
- Isolate the product via vacuum filtration (yield: 75–80%).
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Catalyst | Acetic acid |
| Temperature | 60–65°C |
| Reaction Time | 6–8 hours |
Industrial-Scale Synthesis
Patents describe optimized protocols for large-scale production, emphasizing atom economy and reduced byproducts.
One-Pot Cyclization and Functionalization
Continuous Flow Reactor Optimization
- Advantages : Enhanced heat transfer and reduced reaction time.
- Conditions :
- Residence Time: 15–20 minutes.
- Temperature: 100–120°C.
- Solvent: Methanol/water (4:1 v/v).
Mechanistic Insights and Byproduct Analysis
Reaction Mechanism
Common Byproducts and Mitigation
- Byproducts :
- Over-oxidation products (e.g., carboxylic acids).
- Diimine derivatives from excess aldehyde.
- Mitigation Strategies :
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity Assessment
- HPLC Conditions :
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Gewald + Schiff Base | 75–80 | ≥95 | Moderate | High |
| Industrial One-Pot | 77–80 | ≥97 | High | Moderate |
| Continuous Flow | 82–85 | ≥98 | High | Low |
Chemical Reactions Analysis
Types of Reactions
5-cyano-3-methyl-N-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-4-phenylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas with a palladium catalyst.
Substitution: Utilizes reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
5-cyano-3-methyl-N-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-4-phenylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and optoelectronic devices.
Mechanism of Action
The mechanism of action for 5-cyano-3-methyl-N-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-4-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The cyano and methoxyimino groups play crucial roles in its reactivity and binding affinity to various biological molecules .
Comparison with Similar Compounds
Structural Features
The compound is compared to three structurally related molecules (Table 1):
Table 1: Structural Comparison
Key Observations:
Core Heterocycle: The target compound uses a thiophene ring, whereas AZ331 and AZ257 are based on a 1,4-dihydropyridine core. Thiophenes are aromatic and electron-rich, while dihydropyridines are non-aromatic and often redox-active, which is critical for calcium channel modulation in drugs like nifedipine . The methyl ester compound () shares a thiophene core but lacks the carboxamide side chain, instead featuring multiple ester groups that alter polarity and reactivity .
Substituent Variations: The imino ether group in the target compound is distinct from the thioether linkages in AZ331/AZ255. Thioethers may enhance metabolic stability, while imino ethers could participate in tautomerism or hydrogen bonding .
Functional Groups: All compounds retain a cyano group, which can act as a hydrogen-bond acceptor or influence electronic properties. The carboxamide group in the target compound and AZ331/AZ257 may target enzymes or receptors, while ester groups in ’s compound suggest different applications (e.g., prodrug design) .
Pharmacological Implications (Inferred)
- The thioether and bromophenyl groups in AZ257 may enhance binding affinity or selectivity .
- Thiophene Carboxamide (Target Compound): The phenyl and imino ether groups could target kinase enzymes or GPCRs, though further studies are needed.
- Methyl Ester Compound : Ester groups may improve solubility or serve as prodrug moieties, but its pharmacological profile remains unexplored .
Biological Activity
The compound 5-cyano-3-methyl-N-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-4-phenylthiophene-2-carboxamide (CAS Number: 343372-49-6) is a member of the thiophene carboxamide class, which has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C22H19N3O2S
- Molecular Weight : 377.47 g/mol
Structural Characteristics
The compound features a thiophene ring, a carboxamide functionality, and a cyano group, which contribute to its chemical reactivity and biological properties. The presence of the methoxy and imino groups enhances its lipophilicity, potentially affecting its bioavailability.
Antiviral Activity
Recent studies have highlighted the antiviral potential of thiophene derivatives. For instance, compounds similar to 5-cyano-3-methyl-N-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-4-phenylthiophene-2-carboxamide have shown effectiveness against various viruses. In vitro assays demonstrated that these compounds inhibit viral replication by targeting specific enzymes essential for viral life cycles.
Case Study: Efficacy Against Dengue Virus
A study evaluated the compound's efficacy against the Dengue virus (DENV). The results indicated an IC50 value of 0.35 μM, suggesting potent antiviral activity with minimal cytotoxicity in Vero cells . This positions the compound as a promising candidate for further development as an antiviral agent.
Anticancer Properties
Thiophene derivatives have also been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies on human cancer cell lines revealed that 5-cyano-3-methyl-N-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-4-phenylthiophene-2-carboxamide exhibited significant inhibition of cell proliferation with an IC50 value ranging from 10 to 20 μM across different cell lines . This suggests potential for therapeutic application in oncology.
Antimicrobial Activity
The compound has also been screened for antimicrobial properties. Preliminary results showed activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential.
Data Table: Summary of Biological Activities
| Activity | Target | IC50 Value (μM) | Notes |
|---|---|---|---|
| Antiviral | DENV | 0.35 | Minimal cytotoxicity in Vero cells |
| Anticancer | Various cancer cells | 10 - 20 | Induces apoptosis |
| Antimicrobial | Gram-positive/negative bacteria | TBD | Broad-spectrum activity |
The biological activity of 5-cyano-3-methyl-N-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-4-phenylthiophene-2-carboxamide is believed to stem from its ability to interact with specific biological targets:
- Inhibition of Viral Enzymes : The compound may inhibit viral enzymes such as RNA polymerases or proteases, disrupting the viral replication cycle.
- Induction of Apoptosis : In cancer cells, it can activate apoptotic pathways leading to programmed cell death.
- Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial effects may be due to interference with bacterial cell wall integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
